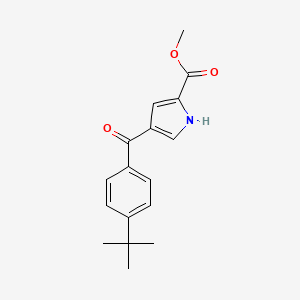

methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves oxidation methods. For instance, the synthesis of P-tert-butyl benzoic acid includes the oxidation method of liquid phase solvent, where acetic acid is used as a solvent, and lead acetate as an oxidant . Another method involves air oxidation at 170°C in the presence of cobalt acetate and sodium bromide as a catalyst .Molecular Structure Analysis

The molecular structure of a similar compound, “Methyl N-(4-TERT-BUTYLBENZOYL)-N-PHENYLANTHRANILATE”, has a linear formula of C25H25NO3 . Another related compound, “Methyl 4-[(4-tert-butylbenzoyl)oxymethyl]benzoate”, has a molecular weight of 326.38628 g/mol .Physical And Chemical Properties Analysis

“Methyl 4-tert-butylbenzoate”, a similar compound, has a boiling point of 122-124 °C at 9 mm Hg, a density of 0.995 g/mL at 25 °C, and a refractive index of n20/D 1.51 (lit.) . It appears as a white crystalline powder, slightly soluble in water, and can be miscible in ethanol, ether, and other organic solvents .Scientific Research Applications

UV Stabilizers in Plastics

The compound serves as a precursor in the manufacture of UV stabilizers for plastics . These stabilizers are crucial for preventing the degradation of plastics when exposed to sunlight, thereby extending the life of the product. This application is particularly important for outdoor plastic products that require resistance to photodegradation.

Organic Synthesis Intermediates

As an organic synthesis intermediate, Oprea1_750217 is involved in various chemical reactions to produce other complex molecules. Its structure allows for modifications that can lead to the synthesis of a wide range of organic compounds, which are then used in pharmaceuticals, agrochemicals, and dyes .

Cutting Oil Additives

In the industrial sector, this compound is used as an additive in cutting oils . Cutting oils are essential in metalworking and machining processes as they provide lubrication, reduce friction, and dissipate heat. The addition of Oprea1_750217 enhances the performance of these oils, leading to improved efficiency and longevity of the cutting tools.

PVC Heat Stabilizers

The compound is also employed in the production of heat stabilizers for polyvinyl chloride (PVC) . These stabilizers are important for maintaining the integrity of PVC when it is processed at high temperatures, preventing discoloration and loss of mechanical properties.

Environmental Impact Considerations

While not a direct application, it’s important to note the environmental considerations associated with the use of Oprea1_750217 . Due to its classification as WGK3 by the German Water Hazard Class metric, it poses a significant threat to aquatic environments and must be handled with care to prevent environmental contamination .

properties

IUPAC Name |

methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-17(2,3)13-7-5-11(6-8-13)15(19)12-9-14(18-10-12)16(20)21-4/h5-10,18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJSGVWEUDHQKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328392 |

Source

|

| Record name | methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817758 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate | |

CAS RN |

478078-44-3 |

Source

|

| Record name | methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-methoxybenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2878495.png)

![2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2878496.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2878497.png)

![N-(4-(dimethylamino)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2878499.png)

![methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![4-chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide](/img/structure/B2878506.png)

![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B2878507.png)

![1-(benzo[d]oxazol-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2878511.png)

![methyl 4-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2878512.png)

![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2878514.png)

![9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2878516.png)

![1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2878518.png)